
N-Cyclohexylidenebut-2-enamide
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Overview
Description
N-Cyclohexylidenebut-2-enamide is an organic compound characterized by the presence of a cyclohexylidene group attached to a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexylidenebut-2-enamide typically involves the reaction of cyclohexanone with but-2-enamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the double bond between the cyclohexylidene and but-2-enamide groups. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of cyclohexanone .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexylidenebut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclohexylbutanamide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylidenebut-2-enamide oxides or hydroxyl derivatives.
Reduction: Formation of cyclohexylbutanamide.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-Cyclohexylidenebut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexylidenebut-2-enamide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of specific signaling pathways and enzyme activities .
Comparison with Similar Compounds
N-Cyclohexylidenebut-2-enamine: Similar structure but with an amine group instead of an amide.
Cyclohexylidenebut-2-enone: Contains a ketone group instead of an amide.
Cyclohexylidenebut-2-enoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness: N-Cyclohexylidenebut-2-enamide is unique due to its specific combination of cyclohexylidene and but-2-enamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91573-51-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-cyclohexylidenebut-2-enamide |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2,6H,3-5,7-8H2,1H3 |
InChI Key |
HUWJNMLBFPYRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N=C1CCCCC1 |
Origin of Product |
United States |
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